molecular formula C10H14O4 B1297742 1,2,3,4-Tetramethoxybenzene CAS No. 21450-56-6

1,2,3,4-Tetramethoxybenzene

Cat. No. B1297742
CAS RN: 21450-56-6
M. Wt: 198.22 g/mol
InChI Key: QCNHIJXDZKTWSA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethoxybenzene is a chemical compound that is a derivative of benzene with four methoxy groups attached to it. While the provided papers do not directly discuss 1,2,3,4-tetramethoxybenzene, they do provide insights into the synthesis, structure, and properties of similar tetrasubstituted benzene derivatives, which can be used to infer some aspects of 1,2,3,4-tetramethoxybenzene.

Synthesis Analysis

The synthesis of tetrasubstituted benzene derivatives often involves the use of nucleophilic aromatic substitution or other substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the preparation of 1,2,3,4-tetramethoxy-5-methylbenzene was described using a modified brominating agent and chloromethylation followed by reductive dehalogenation . These methods could potentially be adapted for the synthesis of 1,2,3,4-tetramethoxybenzene.

Molecular Structure Analysis

The molecular structure of tetrasubstituted benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, revealing a slight deviation from D6h symmetry . The structure of a complex involving 1,2,3,5-tetramethoxybenzene was determined by X-ray diffraction, showing that the molecules form columns with short distances between molecular planes . These findings suggest that 1,2,3,4-tetramethoxybenzene would also have a well-defined molecular structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of tetrasubstituted benzene derivatives can vary depending on the substituents. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded dibutyl and diphenyl derivatives . The electrochemical behavior of 1,2,4,5-tetramethoxybenzene in Li-ion batteries was also studied, indicating its potential as a redox shuttle . These studies provide a basis for understanding the reactivity of 1,2,3,4-tetramethoxybenzene in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrasubstituted benzenes are influenced by their molecular structure and substituents. The vibrational spectra of 1,2,3,5-tetramethoxybenzene were analyzed using various spectroscopic techniques, revealing information about the librational modes of the methoxy groups . The redox properties of bis(dimesitylphosphino) derivatives were investigated through electrochemical measurements . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene highlighted the role of weak intermolecular interactions in the packing of non-polar compounds . These insights can be used to predict the behavior of 1,2,3,4-tetramethoxybenzene under different conditions.

Scientific Research Applications

  • Summary of the Application : Tetramethoxybenzene is used as a building block for molecular wires. It has been found to be effective in facilitating photoinduced electron transfer, which is a key process in many biological systems and synthetic materials .
  • Methods of Application or Experimental Procedures : Two donor bridge–acceptor molecules with terminal triarylamine and Ru (bpy) 32+ (bpy = 2,2′-bipyridine) redox partners were synthesized. The two dyads differ only by the central bridging unit, which was tetramethoxybenzene (tmb) in one case and unsubstituted phenylene (ph) in the other case .
  • Results or Outcomes : Photoirradiation of the Ru (bpy) 32+ complex of the two dyads triggers intramolecular electron transfer from the triarylamine to the 3 MLCT-excited metal complex, and this process occurs with time constants of 1.5 and 6.8 ns for the tmb- and ph-bridged dyads, respectively . The faster rate of photoinduced charge transfer in the tmb-bridged dyad can be understood in the framework of a hole-tunneling model in which the electron-rich tmb bridge imposes a more shallow barrier than the less electron-rich ph spacer .

properties

IUPAC Name

1,2,3,4-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-6-8(12-2)10(14-4)9(7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHIJXDZKTWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944046
Record name 1,2,3,4-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetramethoxybenzene

CAS RN

21450-56-6
Record name 1,2,3,4-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure by Tremblay et al.,17 17 (3.851 g, 20.9 mmol) was dissolved in dry acetone (90.0 ml), and K2CO3 (9.36 g, 67.7 mmol) was added followed by MeI (9.0 mL, 144 mmol). The reaction was heated under reflux for 26 h and monitored by TLC (1:9 EtOAc:hexanes) for completion. When complete the reaction was cooled to room temperature and filtered. The acetone was removed under reduced pressure and the residue was taken up in CH2Cl2 (50 mL). The suspension was filtered, dried over MgSO4, filtered again, and condensed. The crude product can be purified by flash chromatography (1:4 EtOAc:hexanes), however, recrystallization from Et2O/hexanes was sufficient to provide pure 18 (3.405 g, 17.2 mmol, 82%) as white needles.
Name
Quantity
3.851 g
Type
reactant
Reaction Step One
Name
Quantity
9.36 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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